molecular formula C14H19ClN2O3 B5622904 5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 346716-91-4

5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B5622904
CAS No.: 346716-91-4
M. Wt: 298.76 g/mol
InChI Key: QZBZIKIJIZUIGE-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound offered for research and development purposes. It is a benzamide derivative, a class of compounds known to exhibit significant pharmacological activities. Scientific literature indicates that structurally similar morpholine-containing benzamides have been investigated as potent and selective gastrokinetic agents, which act by enhancing gastric emptying . The integration of the morpholine ring, a common feature in medicinal chemistry, is often associated with influencing the pharmacokinetic properties and biological activity of drug candidates . This product is intended for research applications and is not for human, veterinary, or household use. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-19-13-3-2-11(15)10-12(13)14(18)16-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZIKIJIZUIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210976
Record name 5-Chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346716-91-4
Record name 5-Chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346716-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and morpholine.

    Formation of Benzamide: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting with an appropriate amine, such as ethylamine, under dehydrating conditions.

    Introduction of Morpholine: The resulting intermediate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and morpholine groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences and similarities among related benzamide derivatives:

Compound Name / ID Core Structure Substituents (R-group) Key Functional Groups
Target Compound 5-Chloro-2-methoxybenzamide N-[2-(morpholin-4-yl)ethyl] Morpholine, methoxy, chloro
16673-34-0 (Sulfamoylphenyl analog) 5-Chloro-2-methoxybenzamide N-[2-(4-sulfamoylphenyl)ethyl] Sulfonamide, methoxy, chloro
AS-4370 4-Amino-5-chloro-2-ethoxybenzamide N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] Morpholine, fluorobenzyl, ethoxy
Compound 4 () 5-Chloro-2-methoxybenzamide N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl) Sulfonamide, fluorophenyl, methoxy
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide 4-Chlorobenzamide N-[2-(morpholin-4-yl)ethyl] Morpholine, chloro

Key Observations :

  • The target compound’s morpholine group distinguishes it from sulfonamide analogs like 16673-34-0, which exhibit NLRP3 inflammasome inhibition .
  • AS-4370 incorporates a morpholine ring but with additional fluorobenzyl and ethoxy groups, conferring gastrokinetic activity .
  • Sulfonamide derivatives (e.g., Compound 4) prioritize PD-L1 inhibitory activity, likely due to sulfamoyl interactions with immune checkpoints .

Key Findings :

  • 16673-34-0 ’s sulfonamide group enhances NLRP3 inflammasome targeting, critical in inflammation-driven pathologies .
  • AS-4370 ’s morpholine and fluorobenzyl groups optimize gastrokinetic activity without dopamine D2 receptor antagonism .
  • Sulfonamide Derivatives (e.g., Compound 30) show PD-L1 inhibition via sulfamoyl interactions, with varying substituents affecting potency .

Biological Activity

5-Chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Property Details
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71 g/mol
IUPAC Name5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide
InChI KeyDKCNIIACNSTTRQ-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NN2CCOCC2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor , modulating various biochemical pathways. This interaction can lead to significant changes in cellular behavior, which is critical for its potential therapeutic applications.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .
    • The compound's IC50 values against specific cancer cell lines have been reported to be competitive with established anticancer drugs, indicating its potential efficacy .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Enzyme Inhibition :
    • The compound has been utilized in research focusing on enzyme inhibition, particularly regarding targets such as cyclooxygenases (COX), which are crucial in inflammatory responses .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the anticancer activity of various benzamide derivatives, including this compound. The results indicated significant growth inhibition in multiple cancer cell lines, with IC50 values ranging from 0.67 µM to 3.45 µM against prostate and colon cancer cells .
  • Mechanistic Insights :
    • Research has highlighted the compound's mechanism involving the inhibition of specific kinases and signaling pathways that are often dysregulated in cancer . This suggests a targeted therapeutic approach that could minimize side effects compared to traditional chemotherapeutics.

Comparative Analysis with Similar Compounds

Compound IC50 (µM) Activity Type
This compound0.67 - 3.45Anticancer
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide1.18Anticancer
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide0.42Anticancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. React 5-chloro-2-methoxybenzoic acid with N-(2-aminoethyl)morpholine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Maintain a reaction temperature of -50°C to minimize side reactions and improve yield. Purify the product via column chromatography and confirm structure using IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (morpholine protons at δ 3.6–3.7 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identify the amide bond (C=O stretch at ~1650 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹).
  • ¹H-NMR : Confirm the morpholine ethyl group (δ 2.4–2.6 ppm for CH₂ near N, δ 3.6–3.7 ppm for morpholine ring protons) and methoxy substituent (δ 3.8–3.9 ppm).
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and Cl percentages .

Q. How do pH and temperature influence the compound’s stability?

  • Methodological Answer : Fluorescence studies (λex = 340 nm, λem = 380 nm) show maximum stability at pH 5.0 and 25°C. At higher pH (>7), deprotonation of the morpholine nitrogen may reduce solubility. Thermal stability tests (e.g., TGA/DSC) should be conducted to assess decomposition thresholds. For long-term storage, lyophilize and store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for biological targets?

  • Methodological Answer :

  • Substituent Effects : Replace the chloro group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
  • Morpholine Modification : Introduce sulfonyl or acetyl groups to the morpholine ring to improve H-bonding with targets like kinases.
  • Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. Reference similar benzamide derivatives with confirmed anticancer activity .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to the ATP-binding site of PI3Kγ. The morpholine group may form H-bonds with Asp964.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in a lipid bilayer.
  • QSAR : Correlate logP values with cytotoxicity data to predict bioavailability .

Q. How to resolve contradictions in fluorescence intensity data across studies?

  • Methodological Answer :

  • Control Variables : Standardize solvent (e.g., DMSO concentration ≤1%), excitation wavelength (340 ± 2 nm), and detector sensitivity.
  • Binding Constant (Kb) : Use the Benesi-Hildebrand method to calculate Kb under consistent pH (5.0) and ionic strength (0.1 M NaCl).
  • Statistical Validation : Report RSD% (<2%) and triplicate measurements to address variability .

Q. What mechanistic insights can fluorescence quenching provide?

  • Methodological Answer :

  • Quenching Studies : Titrate Pb²⁺ or Cu²⁺ into the compound solution and monitor fluorescence decay via Stern-Volmer plots. Static quenching (linear curve) suggests complex formation, while dynamic quenching (upward curvature) indicates collisional processes.
  • Applications : Use as a probe for heavy metal detection in environmental samples (LOD = 0.269 mg/L) .

Q. How to design enzyme inhibition assays for kinase targets?

  • Methodological Answer :

  • Kinase Assay : Use a TR-FRET-based protocol (e.g., LanthaScreen™). Incubate the compound with recombinant EGFR kinase and a fluorescent ATP analog.
  • Data Analysis : Calculate inhibition (%) relative to controls (DMSO-only) and fit dose-response curves to determine IC₅₀. Validate with Western blotting for downstream phosphorylation (e.g., ERK1/2) .

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